

Genz-669178: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Genz-669178

Cat. No.: B1192745

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **Genz-669178**, a potent inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH). All quantitative data is summarized in structured tables, and detailed methodologies for key experiments are provided. Mandatory visualizations of signaling pathways and experimental workflows are included in Graphviz DOT language.

Chemical Structure and Identity

Genz-669178 is a novel small molecule inhibitor belonging to the N-alkyl-5-(1H-benzimidazol-1-yl)thiophene-2-carboxamide series.

Identifier	Value
IUPAC Name	5-(4-cyano-2-methyl-1H-benzimidazol-1-yl)-N-cyclopropylthiophene-2-carboxamide
CAS Number	1254834-91-7
Molecular Formula	C ₁₇ H ₁₄ N ₄ OS
SMILES	<chem>O=C(C1=CC=C(N2C3=CC=CC(C#N)=C3N=C2C)S1)NC4CC4</chem>
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Physicochemical Properties

Genz-669178 is a solid powder at room temperature. The following table summarizes its key physicochemical properties. Specific experimental values for melting point and pKa are not readily available in the public domain.

Property	Value	Source
Molecular Weight	322.38 g/mol	[1]
Appearance	Solid powder	[1]
LogP	2.17	[2]
Hydrogen Bond Donor Count	1	[2]
Hydrogen Bond Acceptor Count	4	[2]
Rotatable Bond Count	3	[2]
Solubility	Soluble in DMSO. Formulations in PEG400, corn oil, and aqueous suspensions with Tween 80 and/or carboxymethyl cellulose have been described for in vivo use.	[2]
Storage	Store at -20°C for long-term stability.	[2]

Biological Activity and Pharmacological Properties

Genz-669178 is a potent and selective inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway of the malaria parasite.[1] This pathway is essential for the parasite as it cannot salvage pyrimidines from its host.[3][4][5]

Mechanism of Action

Genz-669178 targets PfDHODH, which catalyzes the oxidation of dihydroorotate to orotate.[3] [5] By inhibiting this enzyme, the compound disrupts the synthesis of pyrimidines, which are essential for DNA and RNA synthesis, thereby halting parasite proliferation.

In Vitro Efficacy

The following table summarizes the in vitro activity of **Genz-669178** against PfDHODH and *P. falciparum* strains.

Assay	Target/Strain	IC ₅₀ (nM)
Enzyme Inhibition	PfDHODH	Double-digit nanomolar range
Parasite Growth Inhibition	<i>P. falciparum</i> 3D7	Single-digit nanomolar range
Parasite Growth Inhibition	<i>P. falciparum</i> Dd2	Single-digit nanomolar range

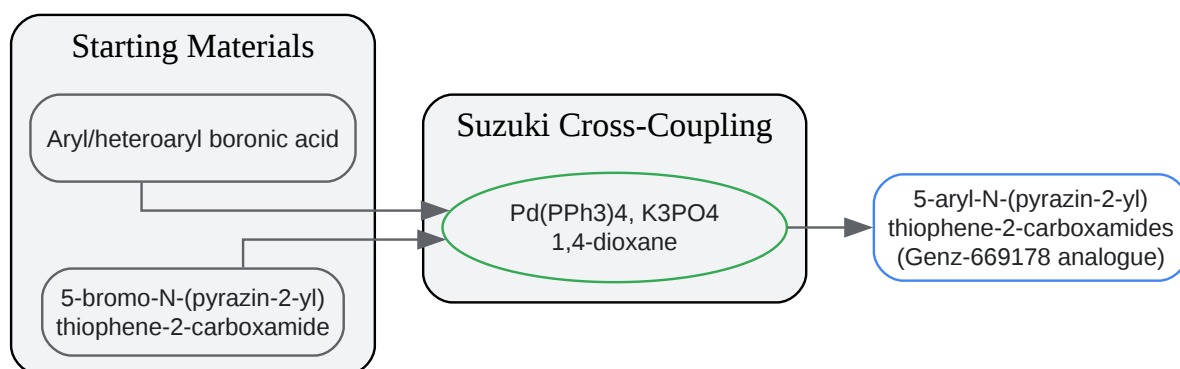
In Vivo Efficacy

Genz-669178 has demonstrated efficacy in a murine model of malaria. Oral administration of related compounds has shown to significantly reduce parasitemia in mice infected with *P. berghei*.

Experimental Protocols

General Synthesis Protocol for N-alkyl-5-(1H-benzimidazol-1-yl)thiophene-2-carboxamides

A general synthetic route involves the coupling of a substituted 1H-benzo[d]imidazol-1-yl)thiophene-2-carboxylic acid with an appropriate amine.



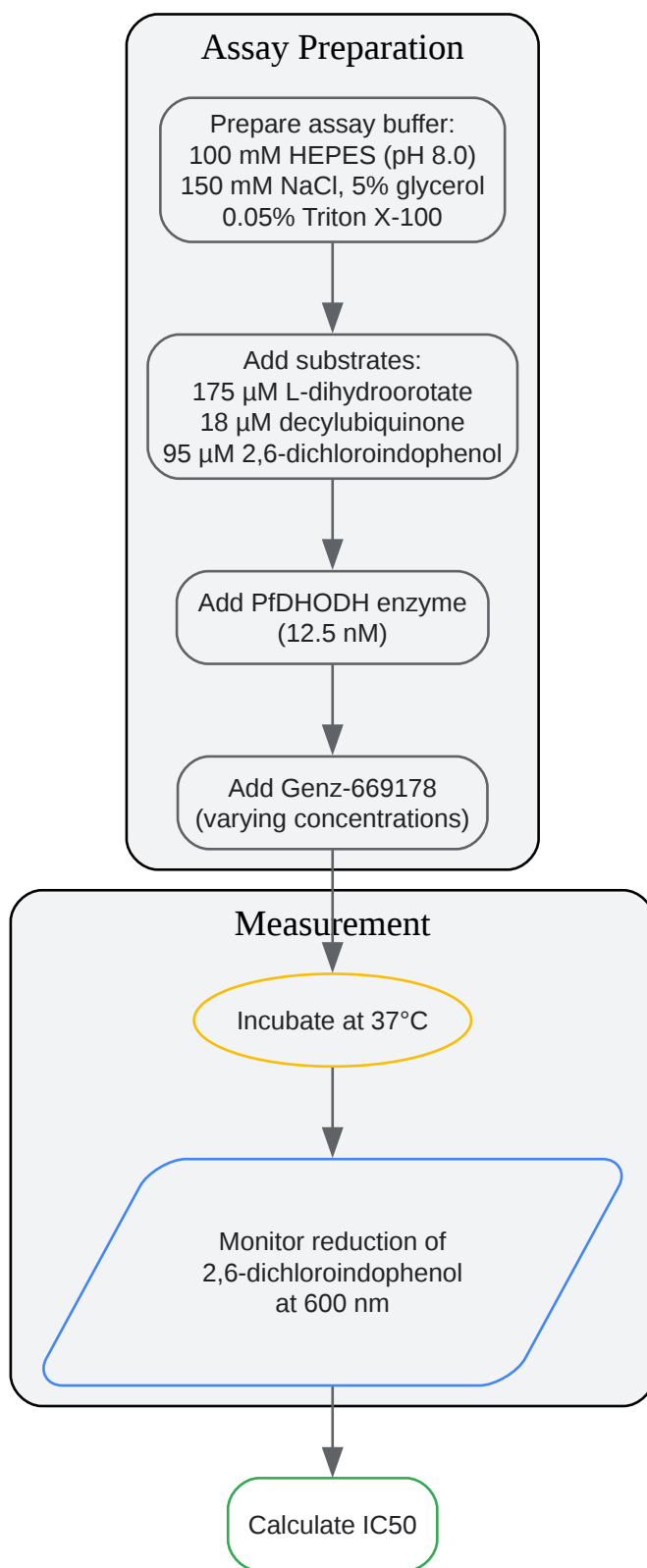
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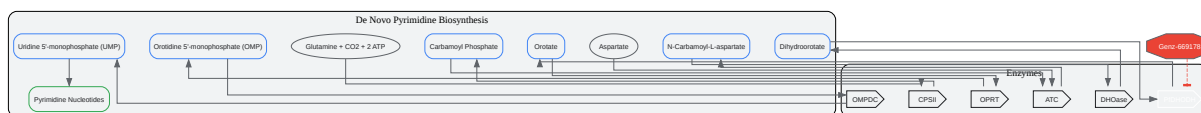
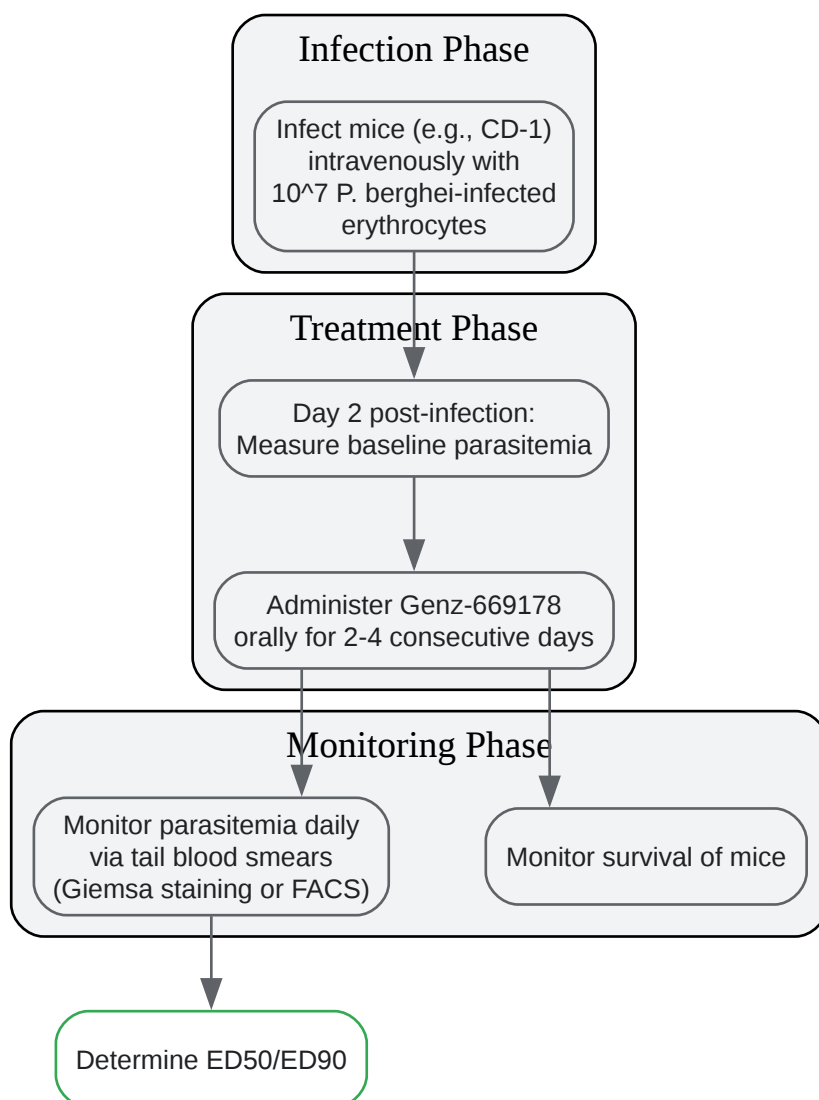
A general synthetic workflow for **Genz-669178** analogues.

Methodology:

- **Amide Formation:** 5-bromothiophene-2-carboxylic acid is reacted with pyrazin-2-amine in the presence of a coupling agent such as titanium tetrachloride in a suitable solvent like pyridine to yield 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide.[\[6\]](#)
- **Suzuki Coupling:** The resulting bromo-intermediate is then subjected to a Suzuki cross-coupling reaction with an appropriate aryl or heteroaryl boronic acid or pinacol ester. This reaction is typically catalyzed by a palladium catalyst, such as $\text{Pd}(\text{PPh}_3)_4$, in the presence of a base like potassium phosphate and a solvent such as 1,4-dioxane, to yield the final N-alkyl-5-(1H-benzimidazol-1-yl)thiophene-2-carboxamide product.[\[6\]](#)

PfDHODH Inhibition Assay





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References

- 1. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. Genz-669178 | Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) inhibitor | CAS# 1254834-91-7 | InvivoChem [invivochem.com]
- 3. Insights into the pyrimidine biosynthetic pathway of human malaria parasite Plasmodium falciparum as chemotherapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Malaria Parasite Pyrimidine Nucleotide Metabolism: A Promising Drug Target | Semantic Scholar [semanticscholar.org]
- 5. Purine and Pyrimidine Pathways as Targets in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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